Emodin-8-glucoside

Overview

Description

Emodin-8-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone found in various plants, particularly in the roots of rhubarb (Rheum species). This compound exhibits numerous biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties .

Mechanism of Action

Target of Action

Emodin-8-glucoside (E-8-O-G) is a glycosylated derivative of emodin, a natural anthraquinone derivative . It is involved in multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases . It also inhibits the viability and proliferation of SK-N-AS neuroblastoma, T98G human glioblastoma multiforme, and C6 mouse glioblastoma cells .

Mode of Action

E-8-O-G interacts with its targets, leading to various changes. It promotes cell survival by interfering with various cycle-related proteins, such as inner centromere protein and Aurora B kinase . It also inhibits the viability and proliferation of certain cancer cells in a dose-dependent manner .

Biochemical Pathways

E-8-O-G affects several biochemical pathways. It has been shown to have potent anti-cardiovascular activities in vitro and in vivo, including anti-inflammatory, antioxidant damage, inhibition of myocardial cell fibrosis, and other pharmacological effects . It also interferes with the extracellular signal-regulated kinase (ERK)-1/2 signaling pathway .

Pharmacokinetics

Studies on emodin, the aglycone of e-8-o-g, suggest that it has low oral and intravenous bioavailability, with a long time to reach maximum plasma concentration (tmax, 244 h) and relatively low peak plasma concentration (Cmax, 020 μM) of free anthraquinones .

Result of Action

The result of E-8-O-G’s action is the inhibition of the viability and proliferation of certain cancer cells, including SK-N-AS neuroblastoma, T98G human glioblastoma multiforme, and C6 mouse glioblastoma cells . It also has anti-inflammatory, immunomodulatory, anti-fibrosis, anti-tumor, anti-viral, anti-bacterial, and anti-diabetic properties .

Action Environment

The action of E-8-O-G can be influenced by environmental factors. For example, glucose transporters SGLT1 and GLUT2 participate in the absorption of E-8-O-G, and effective hydrolysis of E-8-O-G to Emodin takes place in the intestinal epithelial cells during the process of absorption . This suggests that the metabolic pathway of E-8-O-G in vivo may change in the case of high-dose administration .

Biochemical Analysis

Biochemical Properties

Emodin-8-glucoside interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to the minor groove of DNA . It also exhibits inhibitory activity against rat lens aldose reductase and human DNA topoisomerase II . Moreover, it promotes the proliferation and differentiation of mouse MC3T3-E1 osteoblastic cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the viability and proliferation of SK-N-AS neuroblastoma, T98G human glioblastoma multiforme, and C6 mouse glioblastoma cells in a dose-dependent manner . It also decreases infarct size in a rat model of focal cerebral ischemia and reperfusion injury when administered at a dose of 5 mg/kg .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the minor groove of DNA , inhibits the activities of rat lens aldose reductase and human DNA topoisomerase II , and promotes the proliferation and differentiation of mouse MC3T3-E1 osteoblastic cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to decrease infarct size in a rat model of focal cerebral ischemia and reperfusion injury when administered at a dose of 5 mg/kg . Specific information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: Emodin-8-glucoside can be synthesized through enzymatic glycosylation of emodin. Glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) has been used for this purpose. The process involves the deletion of genes involved in the production of precursors of NDP-sugar in Escherichia coli and overexpression of glucose-1-phosphate urididyltransferase (galU) gene. The reaction is optimized in a fermentor to achieve high yields .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Reynoutria japonica Houtt. The extraction process includes the use of methanolic extracts followed by centrifugal partition chromatography (CPC) and purification with preparative HPLC to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Emodin-8-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of this compound quinone .

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its role in modulating immune responses and reducing inflammation.

Comparison with Similar Compounds

Emodin-8-glucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, emodin. Similar compounds include:

Aloe-emodin: Another anthraquinone derivative with similar biological activities but differs in its hydroxylation pattern.

Chrysophanol: Shares structural similarities with emodin but lacks the glycosylation present in this compound.

This compound stands out due to its enhanced pharmacokinetic properties and broader range of biological activities, making it a promising candidate for further research and development in various fields.

Biological Activity

Emodin-8-glucoside (E-8-O-G) is a glycosylated derivative of emodin, a naturally occurring anthraquinone, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications in various fields, including oncology, neuroprotection, and immunomodulation. This article explores the biological activity of E-8-O-G, supported by data tables and relevant research findings.

E-8-O-G is primarily extracted from the plant Reynoutria japonica (Polygonaceae) and other traditional medicinal herbs. It is formed through the glycosylation of emodin, which enhances its solubility and bioavailability while potentially reducing toxicity associated with emodin itself .

1. Anticancer Activity

Recent studies have demonstrated that E-8-O-G exhibits significant anticancer properties. The compound was tested on various cancer cell lines, including SK-N-AS neuroblastoma, T98G human glioblastoma, and C6 mouse glioblastoma cells. The results indicated that E-8-O-G inhibits cell viability and proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| SK-N-AS Neuroblastoma | 108.7 |

| T98G Human Glioblastoma | 61.24 |

| C6 Mouse Glioblastoma | 52.67 |

The highest activity was observed against C6 mouse glioblastoma cells, suggesting its potential as a natural antitumor agent for nervous system tumors .

2. Neuroprotective Effects

E-8-O-G has been shown to provide neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage. In vivo studies on rats revealed that treatment with E-8-O-G reduced neurological deficits and infarction areas significantly:

- Neurological Deficit Score : Reduced in treated groups.

- Cerebral Infarction Area : Decreased significantly compared to control.

Mechanistically, E-8-O-G enhances superoxide dismutase (SOD) activity and total antioxidative capacity while decreasing malondialdehyde (MDA) levels in brain tissue, indicating its role in oxidative stress reduction .

3. Immunomodulatory Effects

E-8-O-G also exhibits immunomodulatory properties by stimulating cytokine secretion and enhancing macrophage activity. In studies involving RAW264.7 macrophages:

- Increased secretion of tumor necrosis factor α (TNF-α) and interleukin-6 (IL-6).

- Upregulation of Toll-like receptor 2 (TLR-2) mRNA expression.

These findings suggest that E-8-O-G may enhance innate immunity through the activation of the TLR-2/MAPK signaling pathway .

Pharmacokinetics

Pharmacokinetic studies indicate that E-8-O-G can penetrate the blood-brain barrier effectively, allowing it to exert its neuroprotective effects directly within the central nervous system. Furthermore, it has been shown to have favorable absorption characteristics in vivo, making it a promising candidate for therapeutic applications .

Case Studies

- Neuroprotective Study : A study involving male Wistar rats demonstrated that E-8-O-G significantly mitigated neuronal damage induced by ischemia-reperfusion injury. Behavioral tests indicated improved outcomes in treated animals compared to controls .

- Cancer Cell Viability : In vitro assays confirmed the dose-dependent inhibition of cell viability across multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .

Properties

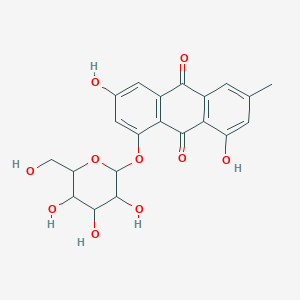

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWIRQIYASIOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945988 | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-21-5 | |

| Record name | NSC257449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Emodin-8-glucoside and where is it found?

A1: this compound is an anthraquinone glycoside found in various plants, notably Rumex crispus [] and Polygonum cuspidatum [, ]. It belongs to a class of natural compounds known for their diverse biological activities.

Q2: How does this compound interact with biological targets and what are the downstream effects?

A2: this compound has shown significant binding affinity to various targets:

- Matrix metalloproteinase-13 (MMP-13): Molecular docking studies suggest this compound interacts with the catalytic site of MMP-13, potentially inhibiting its activity. MMP-13 is involved in various diseases like cancer and osteoarthritis, making its inhibition therapeutically relevant [].

- G-quadruplex DNA: This compound demonstrates a high binding affinity for G-quadruplex structures, particularly in the promoter regions of oncogenes like c-KIT and c-MYC [, , ]. This binding stabilizes the G-quadruplex, potentially inhibiting the expression of these oncogenes and offering a possible anticancer mechanism [].

- Carbonic Anhydrase VI (CA VI): Computational studies indicate this compound can bind to the catalytic domain of CA VI, potentially inhibiting its activity. CA VI dysregulation is associated with conditions like obesity and cancer, suggesting a potential therapeutic avenue for this compound [].

Q3: Are there any studies on the anticancer activity of this compound?

A3: While in vitro studies show promising results, further research is needed to confirm its efficacy.

- In vitro anti-proliferative activity: this compound demonstrated significant anti-proliferative effects against Dalton's Lymphoma Ascites (DLA) cells in a dose-dependent manner [].

- Molecular docking with cancer-related proteins: Molecular docking studies revealed that this compound exhibits strong binding affinity to various cancer-related proteins, including AKT-1, NF-kB (p65), Stat-3, Bcl-2, Bcl-xl, and c-FLIP [].

Q4: Are there any known toxicological concerns with this compound?

A4: Currently, specific toxicological data on this compound is limited. Extensive research is needed to understand its safety profile, potential adverse effects, and long-term effects.

Q5: What analytical techniques are used to study this compound?

A5: Various analytical methods have been employed to characterize and quantify this compound:

- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry, allows separation and quantification of this compound in complex mixtures like plant extracts [, , ].

- Ultra-performance liquid chromatography (UPLC): This method offers increased sensitivity and faster analysis compared to traditional HPLC [].

- Spectroscopic methods: Techniques like UV-Vis spectrophotometry are used to confirm the presence and purity of this compound [].

- Molecular Docking: This computational approach helps predict the binding affinity and interactions of this compound with various biological targets [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.